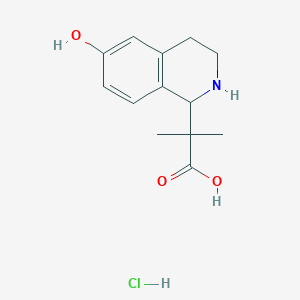
2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid;hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid; hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H17N1O3·HCl
- Molecular Weight : 273.74 g/mol
- CAS Number : Not explicitly listed in the sources but relates to THIQ derivatives.
Biological Activity Overview
Tetrahydroisoquinoline derivatives have been extensively studied for their pharmacological properties. The biological activities of 2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid; hydrochloride include:
- Neuroprotective Effects : THIQ analogs have shown potential in protecting neuronal cells from apoptosis and oxidative stress. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
- Anticancer Properties : Research indicates that certain THIQ derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving Bcl-2 family proteins. For instance, compounds similar to THIQ have demonstrated binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating cell survival and apoptosis .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : Studies reveal that THIQ derivatives can activate caspase pathways leading to programmed cell death in cancer cells. For example, a related compound was shown to induce caspase-3 activation in Jurkat cells .
- Neurotransmitter Modulation : The structural characteristics of THIQs allow them to interact with neurotransmitter receptors, potentially enhancing dopaminergic activity and providing neuroprotective effects.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in neuronal tissues.
Case Studies and Research Findings
Several studies highlight the biological potential of THIQ derivatives:
- A review article discusses the medicinal chemistry perspectives of THIQ analogs, emphasizing their structural–activity relationships (SAR) and their mechanisms against various pathogens and neurodegenerative conditions .
- In vitro studies demonstrate that certain THIQ derivatives exhibit significant anti-proliferative activity against cancer cell lines. For example, a study found that specific analogs could inhibit cancer cell growth by targeting apoptotic pathways .
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
2-(6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-13(2,12(16)17)11-10-4-3-9(15)7-8(10)5-6-14-11;/h3-4,7,11,14-15H,5-6H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPIBDDAIPETNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C2=C(CCN1)C=C(C=C2)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














